A Technical Guide to the Synthesis and Characterization of Azelastine N-oxide
A Technical Guide to the Synthesis and Characterization of Azelastine N-oxide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Azelastine N-oxide. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind the synthetic strategy, offers detailed protocols, and frames the importance of this compound as a critical reference standard in pharmaceutical quality control.
Introduction: The Significance of Azelastine and its N-oxide Metabolite
Azelastine is a potent second-generation antihistamine and mast cell stabilizer, distinguished by its phthalazinone structure.[1] It functions primarily as a selective H1-receptor antagonist, but its therapeutic efficacy in treating allergic rhinitis and conjunctivitis is also attributed to a broader anti-inflammatory profile.[1][2] Azelastine is administered as a racemic mixture, and its metabolism is a key aspect of its pharmacological profile.[1][2]
In vivo, Azelastine undergoes oxidative metabolism through two primary routes: N-demethylation by cytochrome P450 (CYP) enzymes to form desmethylazelastine, and N-oxidation by Flavin-containing Monooxygenases (FMOs) to yield Azelastine N-oxide.[3][4] Azelastine N-oxide is therefore a significant metabolite and a known impurity in the final drug product.[3][5] The controlled, unambiguous synthesis of high-purity Azelastine N-oxide is paramount. It serves as an essential chemical reference standard for the development and validation of analytical methods, routine quality control, and the comprehensive impurity profiling required by regulatory bodies like the FDA and EMA.[3][6]
Part 1: The Synthetic Pathway: From Tertiary Amine to N-Oxide
The conversion of Azelastine to its N-oxide is a direct and targeted chemical transformation. The core of this synthesis lies in the selective oxidation of the tertiary nitrogen atom within the azepane ring.
Mechanistic Principles of N-Oxidation
The nitrogen atom in the azepane moiety of Azelastine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxygen species. The direct oxidation of this tertiary amine introduces an oxygen atom, forming a coordinate covalent bond (N→O).
A critical stereochemical consequence of this reaction is the creation of a new chiral center at the nitrogen atom.[3] Since the parent Azelastine is itself a racemic mixture, this N-oxidation results in the formation of a mixture of diastereomers.[3] Understanding this outcome is crucial for subsequent chromatographic analysis and characterization.
Caption: General reaction scheme for the N-oxidation of Azelastine.
Reagent Selection and Rationale
The choice of oxidizing agent is pivotal for achieving a clean and efficient reaction. While several reagents can effect N-oxidation, two are predominantly cited for this application:
-
Hydrogen Peroxide (H₂O₂): This is the most common and straightforward reagent for the preparation of Azelastine N-oxide.[3][7][8] It is an inexpensive, readily available, and effective oxidant for tertiary amines. The reaction is typically performed in a suitable solvent at a controlled temperature to prevent over-oxidation or degradation.
-
Potassium Peroxymonosulfate (Oxone®): This is another powerful oxidative agent that has been successfully used for creating alkaloid N-oxides.[3] It offers an alternative route and may be beneficial in specific laboratory contexts.
For this guide, we will focus on the well-established hydrogen peroxide method, which provides a reliable and scalable pathway to the desired product.[8] The reaction temperature is a critical parameter; previous studies have noted successful synthesis at 50°C with 35% H₂O₂.[8]
Detailed Experimental Protocol: Synthesis and Purification
This protocol outlines a representative procedure for the laboratory-scale synthesis of Azelastine N-oxide.
Materials and Equipment:
-
Azelastine (free base or hydrochloride salt)
-
Hydrogen Peroxide (35% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and appropriate mobile phase
Caption: Step-by-step workflow for the synthesis of Azelastine N-oxide.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Azelastine in a suitable solvent.
-
Oxidation: Slowly add a stoichiometric excess of 35% hydrogen peroxide to the solution with stirring.
-
Heating and Monitoring: Gently heat the reaction mixture to approximately 50°C.[8] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If starting with the hydrochloride salt, the solution may first need to be neutralized.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane.[5] Repeat the extraction multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system to isolate the pure Azelastine N-oxide diastereomeric mixture.
Part 2: Structural Elucidation and Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized Azelastine N-oxide. A multi-faceted analytical approach is required.
Spectroscopic and Spectrometric Confirmation
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary technique to confirm the formation of the N-O bond. A characteristic absorption band for the N-O group vibration is expected to appear in the 928 cm⁻¹ to 971 cm⁻¹ range.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the overall molecular structure. The formation of the N-oxide will induce characteristic shifts in the signals of the protons and carbons adjacent to the azepane nitrogen compared to the parent Azelastine.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS), such as that obtained from a UPLC-MS/TOF system, is crucial for determining the elemental composition with high accuracy and for studying fragmentation patterns, providing unambiguous structural confirmation.[3][9]
Physicochemical Properties
The synthesized Azelastine N-oxide should be characterized for its key physical properties, which are vital for its use as a reference standard.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄ClN₃O₂ | [3][6][9][10] |
| Molecular Weight | 397.90 g/mol | [3][6][9][10] |
| Appearance | White to pale yellow solid | [9][] |
| Melting Point | >130°C (with decomposition) | [9][][12] |
| Solubility | Slightly soluble in Chloroform, Very slightly soluble in Methanol | [9][10] |
| Storage Conditions | -20°C, under inert atmosphere (hygroscopic) | [9] |
Chromatographic Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of the synthesized Azelastine N-oxide and is the primary application for this compound as a reference standard.[3][6]
-
Method Development: A reverse-phase HPLC (RP-HPLC) method is typically developed. While specific methods for the N-oxide are not always published in detail, established methods for Azelastine can be adapted.[3]
-
Diastereomeric Separation: The separation of the N-oxide diastereomers can be challenging and may require specialized chiral columns or method optimization.[3]
-
Purity Specification: As a reference standard, the purity is typically expected to be ≥95%, as determined by HPLC.[9][13]
| HPLC Parameter | Typical Condition | Rationale |
| Column | C18 (e.g., 100 x 4.6 mm, 2.6 µm) | Standard reverse-phase column for pharmaceutical analysis. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water/Buffer | Optimized for resolution between the N-oxide, starting material, and any byproducts. |
| Detection | UV/PDA at ~241 nm | Wavelength for adequate chromophoric response of the phthalazinone core. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |
Part 3: Application in Pharmaceutical Development and Quality Control
The synthesized and fully characterized Azelastine N-oxide is not an active pharmaceutical ingredient but a critical analytical tool. Its primary application is as a qualified reference standard in several key areas:
-
Analytical Method Validation: Used to confirm the specificity, linearity, accuracy, and precision of HPLC methods designed to quantify impurities in Azelastine drug substance and drug products.[6]
-
Impurity Profiling: Enables the accurate identification and quantification of the Azelastine N-oxide impurity in stability studies and routine batch release testing, ensuring the safety and quality of the final drug product.[3][6]
-
Metabolic Studies: Serves as a standard in pharmacokinetic studies to identify and quantify metabolites in biological matrices, helping to build a complete picture of the drug's biotransformation.[4]
Conclusion
The synthesis of Azelastine N-oxide via the direct oxidation of Azelastine is a well-established and reproducible process. The core of this work lies not just in the successful chemical transformation but in the rigorous subsequent characterization and purification. By producing a high-purity, well-characterized material, researchers provide the pharmaceutical industry with an indispensable tool for ensuring the safety, efficacy, and regulatory compliance of Azelastine-containing medicines. This guide provides the fundamental principles and practical steps to achieve this goal, grounded in established scientific literature.
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ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. Request PDF. Retrieved from [Link].
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Nakajima, M., Ohyama, K., Nakamura, S., Shimada, N., Yamazaki, H., & Yokoi, T. (1999). Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 27(7), 792–797. Retrieved from [Link].
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ResearchGate. (n.d.). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. PDF. Retrieved from [Link].
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